Cas no 620169-47-3 (Azithromycin C)

Azithromycin C structure
Azithromycin C structure
Product name:Azithromycin C
CAS No:620169-47-3
MF:C37H70N2O12
Molecular Weight:734.957912921906
CID:2503091
PubChem ID:44421010

Azithromycin C 化学的及び物理的性質

名前と識別子

    • Azithromycin C
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
    • Azithromycin impurity C
    • H91YKC84DA
    • 3''-O-Demethylazithromycin
    • Azithromycin impurity C [EP]
    • Q27279780
    • AZITHROMYCIN IMPURITY C (EP IMPURITY)
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • AZITHROMYCIN IMPURITY C [EP IMPURITY]
    • DTXSID50211068
    • UNII-H91YKC84DA
    • DTXCID50133559
    • 3''-O-Desmethylazithromycin
    • 620169-47-3
    • インチ: 1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
    • InChIKey: PAIIKRKARNTWPY-HOQMJRDDSA-N
    • SMILES: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)CN(C)[C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)O)=O)O)O)O

計算された属性

  • 精确分子量: 734.49287567g/mol
  • 同位素质量: 734.49287567g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 14
  • 重原子数量: 51
  • 回転可能化学結合数: 6
  • 複雑さ: 1140
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 191

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: NA
  • Boiling Point: 829.2±65.0 °C at 760 mmHg
  • フラッシュポイント: 455.3±34.3 °C
  • Solubility: 溶出度(55 g/l)(25ºC)、
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

Azithromycin C Security Information

Azithromycin C 関連文献

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD